molecular formula C13H16IN3O3S B14804228 N-({2-[(3-iodo-4-methoxyphenyl)carbonyl]hydrazinyl}carbonothioyl)butanamide

N-({2-[(3-iodo-4-methoxyphenyl)carbonyl]hydrazinyl}carbonothioyl)butanamide

Cat. No.: B14804228
M. Wt: 421.26 g/mol
InChI Key: NHTIYOTWJJZHAV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-{[2-(3-iodo-4-methoxybenzoyl)hydrazino]carbonothioyl}butanamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The synthetic route generally includes the following steps:

    Formation of 3-iodo-4-methoxybenzoic acid: This can be achieved through the iodination of 4-methoxybenzoic acid.

    Conversion to 3-iodo-4-methoxybenzoyl chloride: This step involves the reaction of 3-iodo-4-methoxybenzoic acid with thionyl chloride.

    Formation of the hydrazide: The benzoyl chloride is then reacted with hydrazine to form the corresponding hydrazide.

    Thiosemicarbazide formation: The hydrazide is further reacted with carbon disulfide to form the thiosemicarbazide intermediate.

    Final coupling reaction: The thiosemicarbazide intermediate is then coupled with butanoyl chloride to form the final product, N-{[2-(3-iodo-4-methoxybenzoyl)hydrazino]carbonothioyl}butanamide.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of automated synthesis equipment to scale up the production process.

Chemical Reactions Analysis

N-{[2-(3-iodo-4-methoxybenzoyl)hydrazino]carbonothioyl}butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium azide or potassium cyanide.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the amide bond and the formation of the corresponding carboxylic acid and amine.

Scientific Research Applications

N-{[2-(3-iodo-4-methoxybenzoyl)hydrazino]carbonothioyl}butanamide has a wide range of applications in scientific research, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions, due to its unique structure and functional groups.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{[2-(3-iodo-4-methoxybenzoyl)hydrazino]carbonothioyl}butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form strong interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

N-{[2-(3-iodo-4-methoxybenzoyl)hydrazino]carbonothioyl}butanamide can be compared with other similar compounds, such as:

    N-{[2-(3-chloro-4-methoxybenzoyl)hydrazino]carbonothioyl}butanamide: This compound has a chlorine atom instead of an iodine atom, which can affect its reactivity and interactions with molecular targets.

    N-{[2-(3-bromo-4-methoxybenzoyl)hydrazino]carbonothioyl}butanamide: The presence of a bromine atom in this compound can lead to different chemical properties and applications.

    N-{[2-(3-fluoro-4-methoxybenzoyl)hydrazino]carbonothioyl}butanamide: The fluorine atom in this compound can enhance its stability and alter its biological activity.

Properties

Molecular Formula

C13H16IN3O3S

Molecular Weight

421.26 g/mol

IUPAC Name

N-[[(3-iodo-4-methoxybenzoyl)amino]carbamothioyl]butanamide

InChI

InChI=1S/C13H16IN3O3S/c1-3-4-11(18)15-13(21)17-16-12(19)8-5-6-10(20-2)9(14)7-8/h5-7H,3-4H2,1-2H3,(H,16,19)(H2,15,17,18,21)

InChI Key

NHTIYOTWJJZHAV-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC(=S)NNC(=O)C1=CC(=C(C=C1)OC)I

Origin of Product

United States

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